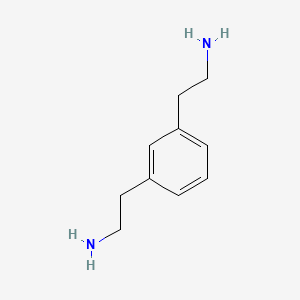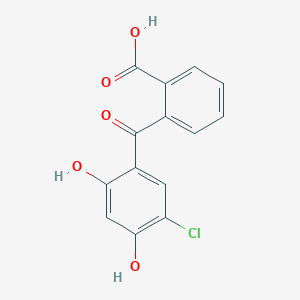
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is an organic compound with the molecular formula C14H9ClO5. It is a white crystalline solid that is stable at room temperature and soluble in alcohol-based solvents . This compound is known for its unique chemical structure, which includes both chloro and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is typically synthesized through the reaction of 2,4-dihydroxy-5-chlorobenzoic acid with chlorocarbonyl chloride under alkaline conditions . The reaction involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The process requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
5-Chloro-2-hydroxybenzoic acid: Contains only one hydroxy group, limiting its versatility in chemical reactions.
2,4-Dihydroxy-5-methylbenzoic acid: The methyl group provides different reactivity compared to the chloro group
Uniqueness
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
2513-23-7 |
|---|---|
Molekularformel |
C14H9ClO5 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
2-(5-chloro-2,4-dihydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-10-5-9(11(16)6-12(10)17)13(18)7-3-1-2-4-8(7)14(19)20/h1-6,16-17H,(H,19,20) |
InChI-Schlüssel |
ZVJPWXDLEMVIHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
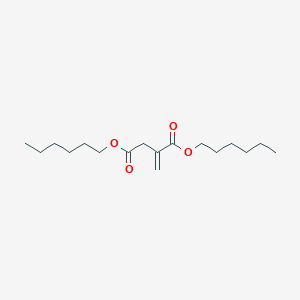
![Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)

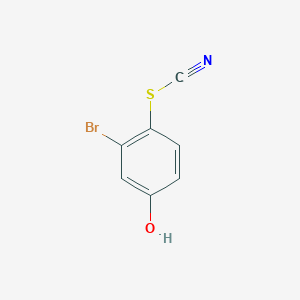

![Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-](/img/structure/B8731231.png)
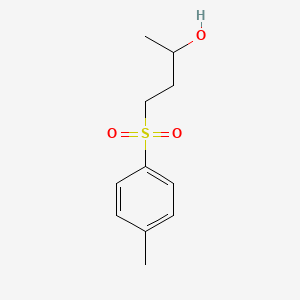
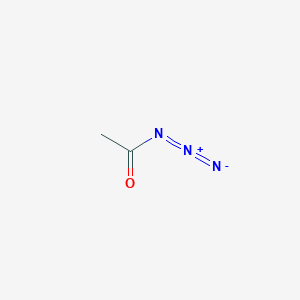
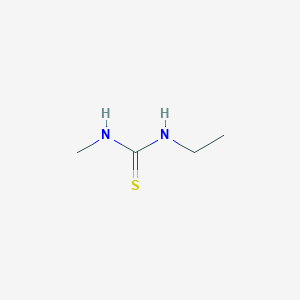
![3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8731264.png)
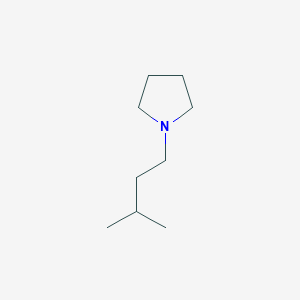

![6-Bromo-1',3'-dihydro-2,2'-spirobi[inden]-1(3H)-one](/img/structure/B8731280.png)
